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molecular formula C7H8ClNO2 B8661479 (3-Chloro-4-methoxypyridin-2-yl)methanol

(3-Chloro-4-methoxypyridin-2-yl)methanol

Cat. No. B8661479
M. Wt: 173.60 g/mol
InChI Key: FLKNGCUAIIWFEX-UHFFFAOYSA-N
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Patent
US08236813B2

Procedure details

The above (3-chloro-4-methoxypyridin-2-yl)methyl acetate (570 mg) was dissolved in methanol (13 mL), and potassium carbonate (731 mg) was then added to the solution. The resulting mixture was stirred at 50° C. for 30 minutes. Thereafter, methanol was distilled away under reduced pressure, and water was then added to the residue, followed by extraction with chloroform three times. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was then distilled away under reduced pressure, so as to obtain the title compound (437 mg) as an oily substance.
Name
(3-chloro-4-methoxypyridin-2-yl)methyl acetate
Quantity
570 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
731 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[C:11]([Cl:12])=[C:10]([O:13][CH3:14])[CH:9]=[CH:8][N:7]=1)(=O)C.C(=O)([O-])[O-].[K+].[K+]>CO>[Cl:12][C:11]1[C:6]([CH2:5][OH:4])=[N:7][CH:8]=[CH:9][C:10]=1[O:13][CH3:14] |f:1.2.3|

Inputs

Step One
Name
(3-chloro-4-methoxypyridin-2-yl)methyl acetate
Quantity
570 mg
Type
reactant
Smiles
C(C)(=O)OCC1=NC=CC(=C1Cl)OC
Name
Quantity
13 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
731 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 50° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Thereafter, methanol was distilled away under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was then added to the residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled away under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(=NC=CC1OC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 437 mg
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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